molecular formula C12H21NO3 B13681824 (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine

(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine

Cat. No.: B13681824
M. Wt: 227.30 g/mol
InChI Key: AJPYZOAAGWNJKU-UHFFFAOYSA-N
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Description

(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is a chiral compound with significant importance in organic chemistry. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the Boc (tert-butoxycarbonyl) protecting group and the hydroxy and vinyl functional groups make this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Protection: The nitrogen atom in the piperidine ring is protected using the Boc group to prevent unwanted reactions.

    Functionalization: Introduction of the hydroxy and vinyl groups is achieved through specific reactions such as hydroxylation and vinylation.

    Purification: The final product is purified using techniques like column chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The vinyl group can be reduced to form an ethyl group.

    Substitution: The Boc group can be removed under acidic conditions to expose the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of (2R,3S)-1-Boc-3-hydroxy-2-ethylpiperidine.

    Substitution: Formation of (2R,3S)-3-hydroxy-2-vinylpiperidine.

Scientific Research Applications

(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-Boc-3-hydroxy-2-ethylpiperidine: Similar structure but with an ethyl group instead of a vinyl group.

    (2R,3S)-1-Boc-3-hydroxy-2-methylpiperidine: Similar structure but with a methyl group instead of a vinyl group.

Uniqueness

(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the synthesis of more complex molecules.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-ethenyl-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3

InChI Key

AJPYZOAAGWNJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C=C)O

Origin of Product

United States

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